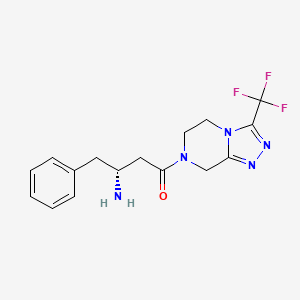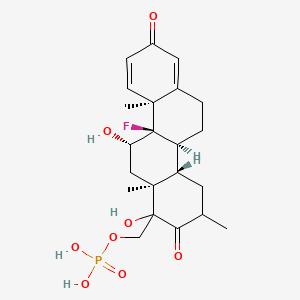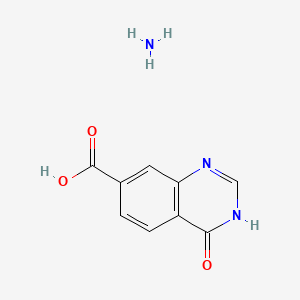![molecular formula C15H19IN2O2 B13851737 tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an azetidine ring fused to an indole moiety, with a tert-butyl ester and an iodine substituent. Such compounds are of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Spirocyclization: The azetidine ring is then fused to an indole moiety through a spirocyclization reaction.
Introduction of the Iodine Substituent: This step often involves iodination reactions using reagents such as iodine or iodinating agents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often includes:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
tert-Butyl 4’-Bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a bromine substituent instead of iodine.
tert-Butyl 4’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a chlorine substituent.
tert-Butyl 4’-Fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a fluorine substituent.
These comparisons highlight the impact of different halogen substituents on the chemical and biological properties of the compound.
Properties
Molecular Formula |
C15H19IN2O2 |
|---|---|
Molecular Weight |
386.23 g/mol |
IUPAC Name |
tert-butyl 4-iodospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19IN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-11-6-4-5-10(16)12(11)15/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
QLDKFKLTJKMYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
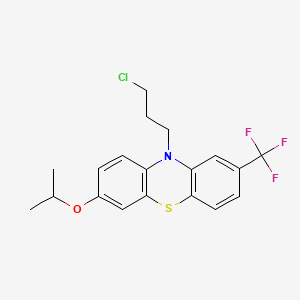
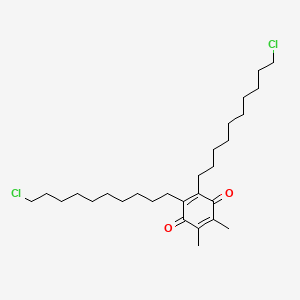
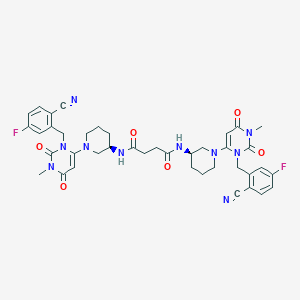
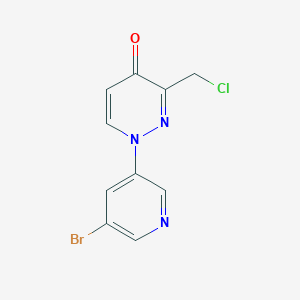
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
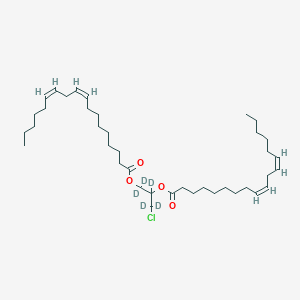
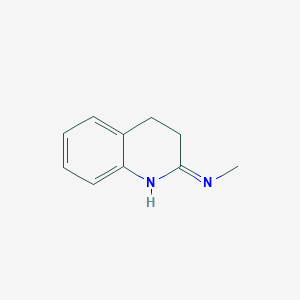
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)
